molecular formula C18H19F3N2O3S B4627653 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4627653
M. Wt: 400.4 g/mol
InChI Key: ODGDFEZUSBXLKF-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound’s unique structure, featuring both sulfonyl and trifluoromethyl groups, suggests potential utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: Reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the trifluoromethyl group: Using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with glycine derivative: Employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the sulfonamide and trifluoromethyl groups to the glycine backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: Potential use as a drug candidate for treating bacterial infections or as an enzyme inhibitor.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting bacterial enzymes, thereby preventing bacterial growth. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]propionamide

Uniqueness

The presence of both sulfonyl and trifluoromethyl groups in N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide makes it unique compared to other sulfonamides. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-3-23(27(25,26)14-10-8-13(2)9-11-14)12-17(24)22-16-7-5-4-6-15(16)18(19,20)21/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGDFEZUSBXLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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